Thiazolidin-4-one, 5-(1-ethyl-1H-pyrazol-4-ylmethylene)-3-phenethyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolone ring, and various substituents that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves multiple steps, including the formation of the pyrazole and thiazolone rings. One common method for synthesizing pyrazoles involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, which allows for the regioselective synthesis of substituted pyrazoles . The specific reaction conditions and reagents used in the synthesis of this compound can vary, but typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Chemical Reactions Analysis
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituents involved.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent, with studies demonstrating its effectiveness against Leishmania and Plasmodium strains . Additionally, its unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. For example, in antileishmanial activity, it may interact with enzymes or proteins involved in the survival and replication of Leishmania parasites. Similarly, its antimalarial activity may involve the inhibition of key enzymes or pathways essential for the survival of Plasmodium parasites . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
When compared to other similar compounds, 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of a pyrazole ring and a thiazolone ring. Similar compounds may include other pyrazole derivatives or thiazolone derivatives, each with their own unique properties and applications. For example, other pyrazole derivatives may also exhibit antileishmanial or antimalarial activities, but with different levels of potency and specificity .
Properties
Molecular Formula |
C17H17N3OS2 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(5E)-5-[(1-ethylpyrazol-4-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3OS2/c1-2-19-12-14(11-18-19)10-15-16(21)20(17(22)23-15)9-8-13-6-4-3-5-7-13/h3-7,10-12H,2,8-9H2,1H3/b15-10+ |
InChI Key |
FCVCCRFNEQWLJB-XNTDXEJSSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.